1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a quinazoline ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and can be facilitated by nucleophilic substitution reactions.
Formation of the Imidazolidine-2,4-dione Moiety: This can be synthesized through the reaction of urea derivatives with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinazoline N-oxides.
Reduction: This can reduce the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Similar in structure but with a benzisoxazole ring instead of a quinazoline ring.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another related compound with a benzisoxazole ring.
Uniqueness
1-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H22FN5O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H22FN5O3/c1-28-9-8-24-17(26)11-25(19(24)27)14-4-6-23(7-5-14)18-15-10-13(20)2-3-16(15)21-12-22-18/h2-3,10,12,14H,4-9,11H2,1H3 |
InChI Key |
WBLVOXAGSRJIPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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